![molecular formula C18H14ClN5O3S3 B2985864 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671200-14-9](/img/structure/B2985864.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and triazole rings, the introduction of the chlorophenyl group, and the attachment of the sulfamoyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The thiazole and triazole rings are aromatic and planar, while the sulfamoyl group is likely to adopt a tetrahedral geometry. The chlorophenyl group is also planar and aromatic .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The thiazole and triazole rings might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfamoyl group might make the compound polar and water-soluble, while the aromatic rings could contribute to its lipophilicity .科学的研究の応用
Antimicrobial Activity
Compounds structurally related to "2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide" have been explored for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives as antimicrobial agents demonstrated moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research suggests that compounds with similar structural motifs may hold potential as antimicrobial agents.
Cytotoxic and Anticancer Activity
Sulfonamide derivatives, which share a common functional group with the subject compound, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. A study found that certain derivatives displayed significant potency against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound showing notable efficacy compared to the reference drug 5-fluorouracil (Ghorab et al., 2015). This highlights the potential of such compounds in cancer research and therapy.
Synthesis and Structural Studies
The synthesis and evaluation of various derivatives with similar structural frameworks have been extensively studied, revealing their potential biological activities. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their antimicrobial screening demonstrated the significance of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011). Such studies contribute to understanding the structure-activity relationship, guiding the design of more effective compounds.
Unique Binding Interactions
Research into indoleamine 2,3-dioxygenase (IDO1) inhibitors, which share a resemblance in structural complexity to the compound , revealed unique sulfur-aromatic interactions contributing to their binding and inhibitory activity. This finding underscores the importance of specific structural features in the development of potent inhibitors for therapeutic applications (Peng et al., 2020).
作用機序
Target of Action
Similar compounds bearing hydroxy/methoxy substituents in the aromatic ring have shown excellent potency towards certain receptors .
Mode of Action
It is suggested that similar compounds may interact with their targets through a mechanism involving nucleophilic addition .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated potential in various therapeutic areas such as analgesic, antimicrobial, anti-inflammatory, and antidepressant .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S3/c19-12-3-1-11(2-4-12)15-9-28-17-22-23-18(24(15)17)29-10-16(25)21-13-5-7-14(8-6-13)30(20,26)27/h1-9H,10H2,(H,21,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSHXBBQIZPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
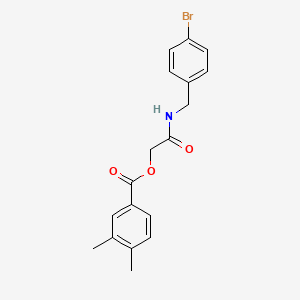

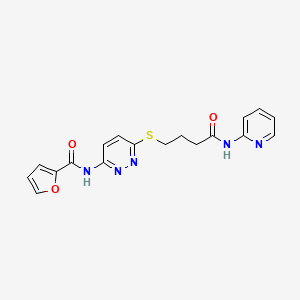
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
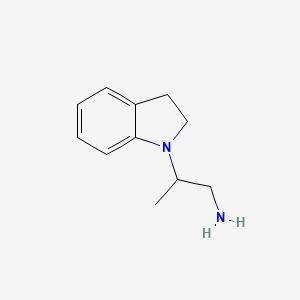
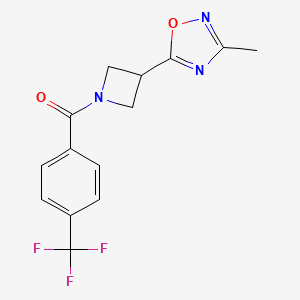
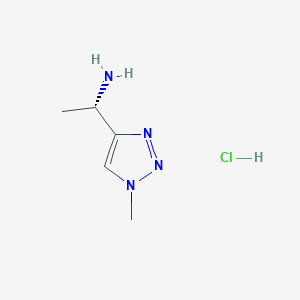
![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)